![molecular formula C₁₂H₁₄ClIN₂O₅ B1140295 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine CAS No. 94048-47-2](/img/structure/B1140295.png)
5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine
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Overview
Description
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine is a compound useful in organic synthesis . It is a white solid that is easily soluble in organic solvents such as chloroform, dichloromethane, and methanol .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, 6, 5’-Cyclo-5’-deoxyuridine, a fixed anti form of uridine, was synthesized by a radical cyclization of 5’-bromo (or iodo)-5’-deoxy-2’, 3’-O-isopropylidene-5-chloro (or bromo)-uridine with tri-■-butyltin hydride followed by dehydrohalogenation and deacetonation .
Molecular Structure Analysis
The molecular structure of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine contains a total of 37 bonds; 23 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring .
Chemical Reactions Analysis
The thermal decomposition process of a similar compound, 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine (DIOIPF), was studied using a TG–DTA analyzer. The results showed that the thermal decomposition temperature of DIOIPF was above 487.84 K, and the decomposition process can be divided into three stages: the first stage is the decomposition of impurities, the mass loss in the second stage may be the sublimation of iodine and thermal decomposition process of the side-group C4H2O2N2F, and the third stage may be the thermal decomposition process of both the groups –CH3 and –CH2OCH2– .
Physical And Chemical Properties Analysis
The melting temperature, melting enthalpy, and specific heat capacities (Cp) of a similar compound, 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine (DIOIPF), were measured using DSC-60 Differential Scanning Calorimetry. The melting temperature and melting enthalpy were obtained to be 453.80 K and 33.22 J g−1, respectively .
Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding disease processes and developing new therapeutic strategies.
Organic Synthesis
“5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine” is useful in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. This compound can be used to create complex molecules necessary for the advancement of medicine, materials science, and many other industries.
Thermal Analysis
A study has been conducted on the thermal analysis of this compound . Thermal analysis is a branch of materials science where the properties of materials are studied as they change with temperature. Understanding these properties can help in the development of new materials and improve the performance of existing ones.
Pharmaceutical Development
Although not directly related to “5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine”, compounds with similar structures have been credited with a pivotal role in research of viral afflictions and heterogeneous cancer phenotypes . This suggests potential applications in pharmaceutical development, particularly in the creation of new drugs for the treatment of various diseases.
Future Directions
The thermodynamic basic data obtained from the thermal analysis of similar compounds are helpful for exploiting new synthetic methods, engineering design, and commercial processes . Further research could focus on exploring these aspects for 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine.
Mechanism of Action
Target of Action
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine (DIOIPF) is a complex organic compound that is primarily used as an intermediate in the preparation of other compounds
Mode of Action
It’s known that it plays a crucial role in the synthesis of other compounds, indicating that it likely interacts with various biochemical entities to facilitate these reactions .
Pharmacokinetics
It’s known that dioipf is soluble in acetone, chloroform, and ethyl acetate , which may influence its bioavailability and distribution.
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to facilitate the formation of other compounds .
Action Environment
The action of DIOIPF can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the solvent environment can impact its action . Additionally, its thermal properties, such as its melting temperature and enthalpy , can also affect its stability and efficacy.
properties
IUPAC Name |
1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIGXEKNXBLQOR-FDDDBJFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CI)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CI)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57521731 |
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